1,1-Diphenylethylene

Beschreibung

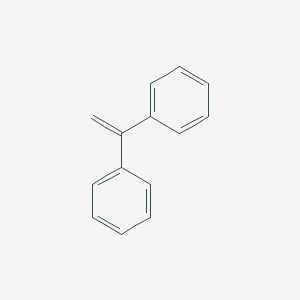

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYIIHDQURVDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060190 | |

| Record name | Benzene, 1,1'-ethenylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 8.2 deg C; [Merck Index] Yellow liquid; [MSDSonline] | |

| Record name | 1,1-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-48-3 | |

| Record name | 1,1-Diphenylethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIPHENYLETHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-ethenylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-ethenylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diphenylethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0L5B6LLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties and Characteristics of 1,1-Diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylethylene (DPE) is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry. Structurally, it is an ethylene (B1197577) molecule with two phenyl substituents attached to the same carbon atom. This arrangement confers unique reactivity upon the molecule, making it a valuable tool in various chemical transformations. This technical guide provides a comprehensive overview of the core fundamental properties and characteristics of this compound, with a focus on quantitative data, experimental protocols, and visual representations of its chemical behavior.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂ | [1] |

| Molar Mass | 180.25 g/mol | [1] |

| CAS Number | 530-48-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 8 °C | [1] |

| Boiling Point | 277 °C at 760 mmHg | [1] |

| Density | 1.025 g/cm³ at 20 °C | |

| Refractive Index (n²⁰/D) | 1.608 | |

| Solubility | Insoluble in water; Soluble in common organic solvents like ether, benzene, and chloroform. |

Spectroscopic Data

The unique structure of this compound gives rise to a characteristic spectroscopic fingerprint, which is crucial for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its asymmetrical structure.

¹H NMR (in CDCl₃): [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 10H | Aromatic protons (C₆H₅) |

| 5.45 | s | 2H | Vinylic protons (=CH₂) |

¹³C NMR (in CDCl₃): [3]

| Chemical Shift (δ) ppm | Assignment |

| 150.2 | C=CH₂ |

| 141.6 | C of phenyl groups attached to the double bond |

| 128.3 | C-H of phenyl groups |

| 127.8 | C-H of phenyl groups |

| 127.3 | C-H of phenyl groups |

| 114.4 | =CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3020 | Medium | Aromatic C-H stretch |

| ~1610 | Medium | C=C stretch (vinylic) |

| ~1595, 1490, 1445 | Strong | Aromatic C=C skeletal vibrations |

| ~900 | Strong | =CH₂ out-of-plane bend |

| ~760, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system of the phenyl rings and the double bond in this compound results in strong UV absorption.

| λmax | Molar Absorptivity (ε) | Solvent | Reference |

| 253 nm | ~10,000 L mol⁻¹ cm⁻¹ | Ethanol | [4] |

Chemical Structure and Reactivity

The chemical behavior of this compound is dominated by the presence of the electron-rich double bond and the steric hindrance imparted by the two phenyl groups.

Caption: Chemical structure of this compound.

Due to significant steric hindrance, this compound does not readily undergo homopolymerization. However, it actively participates in copolymerization reactions and serves as an efficient radical scavenger and an end-capping agent in anionic polymerizations.[5]

References

Synthesis and Discovery of 1,1-Diphenylethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 1,1-diphenylethylene, a valuable building block in organic synthesis and polymer chemistry. The document details the historical context of its discovery and elaborates on the primary synthetic methodologies, with a focus on the Grignard reaction followed by acid-catalyzed dehydration and the Wittig reaction. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a practical resource for laboratory and development settings.

Introduction

This compound, also known as 1,1-diphenylethene, is an organic compound with the formula (C₆H₅)₂C=CH₂. It is a colorless to pale yellow liquid at room temperature and serves as a key intermediate in various chemical transformations. Its unique structure, featuring a geminal diaryl substitution on an alkene, prevents it from undergoing homopolymerization, a property that has been exploited in controlled radical polymerization processes.[1] This guide explores the principal methods for its synthesis, providing detailed procedural information and relevant chemical data.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for reference and characterization purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 180.25 g/mol | --INVALID-LINK-- |

| Melting Point | 8.2 °C | --INVALID-LINK-- |

| Boiling Point | 277 °C | Wikipedia |

| Density | 1.021 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.608 | --INVALID-LINK-- |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Chemical shifts (ppm): 7.20-7.40 (m, 10H, Ar-H), 5.45 (s, 2H, =CH₂) | --INVALID-LINK-- |

| ¹³C NMR | Chemical shifts (ppm): 150.2, 141.5, 128.3, 127.8, 127.3, 114.3 | --INVALID-LINK-- |

| IR (Infrared) | Characteristic peaks (cm⁻¹): 3080, 3050, 1610, 1490, 1445, 900, 760, 695 | --INVALID-LINK-- |

| MS (Mass Spec) | m/z: 180 (M+), 165, 102, 89, 77 | --INVALID-LINK-- |

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through two robust and well-established methods: the Grignard reaction followed by dehydration, and the Wittig reaction.

Grignard Reaction and Subsequent Dehydration

This two-step method is a classic and frequently utilized approach in undergraduate and research laboratories. It involves the nucleophilic addition of a phenyl Grignard reagent to a ketone, followed by the acid-catalyzed elimination of water.

The overall synthetic scheme involves the reaction of phenylmagnesium bromide with acetophenone (B1666503) to form the intermediate, 1,1-diphenylethanol (B1581894). This alcohol is then dehydrated using a strong acid to yield the final product, this compound.

Caption: Grignard synthesis pathway for this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Acetophenone

-

Concentrated Sulfuric Acid

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Dichloromethane

Procedure:

Step 1: Preparation of Phenylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the flask. The reaction should initiate, indicated by cloudiness and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Grignard Reaction with Acetophenone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of acetophenone (0.9 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

Step 3: Work-up and Formation of 1,1-Diphenylethanol

-

Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1,1-diphenylethanol as an oil.

Step 4: Dehydration to this compound

-

To the crude 1,1-diphenylethanol, add a mixture of concentrated sulfuric acid and glacial acetic acid (e.g., a 1:4 v/v ratio).

-

Heat the mixture with stirring (e.g., reflux or heat to 100 °C) for 1 hour.

-

Cool the reaction mixture and pour it into a beaker of ice water.

-

Extract the product with diethyl ether or a suitable organic solvent.

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Step 5: Purification

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane.[2]

The acid-catalyzed dehydration of 1,1-diphenylethanol proceeds through an E1 mechanism involving a stable tertiary carbocation intermediate.

References

1,1-Diphenylethylene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diphenylethylene, a significant organic compound utilized in various research and development applications. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on providing actionable information for laboratory and development settings.

Core Data Summary

Chemical Identity and Properties of this compound

| Property | Value | Reference |

| CAS Number | 530-48-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₂ | [3][6][7] |

| Linear Formula | (C₆H₅)₂C=CH₂ | [1][8] |

| Molecular Weight | 180.25 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 6 °C | [2][5] |

| Boiling Point | 270-271 °C | [2][4][5] |

| Density | 1.021 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.608 | [2][5] |

| Solubility | Soluble in methanol, ether, and chloroform; Insoluble in water. | [4] |

| Flash Point | 113 °C (closed cup) | [8] |

Molecular Structure

This compound is an aromatic hydrocarbon featuring a central ethylene (B1197577) group with two phenyl substituents attached to the same carbon atom.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from benzophenone (B1666685) and a methyl Grignard reagent, followed by dehydration.

Materials:

-

Benzophenone

-

Methylmagnesium iodide (or other suitable Grignard reagent)

-

Anhydrous diethyl ether

-

Sulfuric acid (e.g., 20% solution)

-

Ammonium (B1175870) chloride solution

-

Magnesium turnings

-

Ethyl acetate (B1210297) (dry)

-

Standard glassware for anhydrous reactions (three-necked flask, separatory funnel, reflux condenser)

-

Stirring apparatus

-

Heating mantle or oil bath

Procedure:

-

Preparation of Grignard Reagent (Phenylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place magnesium turnings. Add a small amount of dry ether and a crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in dry ether to the flask. The reaction should be initiated and then maintained at a gentle reflux.

-

Reaction with Ester: After the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of dry ethyl acetate in an equal volume of ether to the stirred Grignard reagent.

-

Hydrolysis: After the addition is complete, the reaction mixture is carefully hydrolyzed by the slow addition of a saturated ammonium chloride solution. This step is performed under cooling to control the exothermic reaction.

-

Isolation of Intermediate Alcohol: The ether layer containing the intermediate, 1,1-diphenylethanol (B1581894), is separated. The aqueous layer may be extracted with additional ether to maximize yield. The combined ether extracts are dried over an anhydrous salt like sodium sulfate.

-

Dehydration to this compound: The crude 1,1-diphenylethanol is heated with a dehydrating agent, such as a catalytic amount of sulfuric acid or iodine, to induce the elimination of water and form the alkene.

-

Purification: The resulting this compound is purified by distillation under reduced pressure.

Synthesis of this compound via Wittig Reaction

The Wittig reaction provides an alternative route to this compound from benzophenone and a phosphorus ylide.

Materials:

-

Benzophenone

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Standard glassware for anhydrous reactions

-

Stirring apparatus

Procedure:

-

Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in an anhydrous solvent. Cool the suspension in an ice bath and add a strong base dropwise to generate the phosphorus ylide (methylenetriphenylphosphorane). The formation of the ylide is often indicated by a color change.

-

Reaction with Ketone: To the freshly prepared ylide, add a solution of benzophenone in the same anhydrous solvent. The reaction mixture is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The organic extracts are combined, washed with brine, and dried over an anhydrous salt. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to separate the this compound from the triphenylphosphine (B44618) oxide byproduct.

Applications in Polymer Chemistry

This compound plays a crucial role in polymer synthesis, particularly in anionic polymerization. Due to steric hindrance, it does not readily homopolymerize but can be used to create well-defined block copolymers.

Anionic Polymerization of Styrene with this compound

In the anionic polymerization of styrene, this compound can be used as a capping agent. The living polystyryl anion reacts with this compound to form a less reactive, sterically hindered carbanion. This new chain end is still capable of initiating the polymerization of other monomers, such as methyl methacrylate, allowing for the synthesis of block copolymers with low polydispersity.

Experimental Context:

The polymerization is typically carried out under high vacuum or in an inert atmosphere to exclude moisture and oxygen, which can terminate the living polymerization. The reaction involves the sequential addition of monomers to a solution containing an organolithium initiator (e.g., n-butyllithium) in a non-polar solvent like cyclohexane (B81311) or benzene. The progress of the polymerization can be monitored by techniques such as size exclusion chromatography (SEC) to determine the molecular weight and molecular weight distribution of the resulting polymer.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 530-48-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 530-48-3 [m.chemicalbook.com]

- 5. 1,1-ジフェニルエチレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1,1-Diphenylethylene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,1-Diphenylethylene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable information for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its unique structure, featuring two phenyl rings and a vinyl group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and olefinic regions. The protons of the two phenyl groups are chemically equivalent, as are the two vinylic protons, leading to a relatively simple spectrum.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~5.40 | Singlet | 2H | Vinylic protons (=CH₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the vinylic carbons and the carbons of the phenyl rings.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150.5 | Quaternary vinylic carbon [C=(C₆H₅)₂] |

| ~141.5 | Quaternary aromatic carbons (ipso-C) |

| ~128.5 | Aromatic CH (ortho- and meta-C) |

| ~127.8 | Aromatic CH (para-C) |

| ~114.5 | Vinylic carbon (=CH₂) |

Note: These are approximate chemical shift values. The specific values can be influenced by the experimental conditions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H bonds in the aromatic rings and the vinyl group, as well as C=C stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3020 | Medium | Aromatic and Vinylic C-H stretch |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1595 | Medium | C=C stretch (vinylic) |

| ~900 | Strong | =C-H bend (out-of-plane) |

| ~760 and ~690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Note: The peak positions and intensities can be affected by the sampling method (e.g., liquid film, KBr pellet, or solution).[2][4]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from π-π* transitions within the conjugated system of the phenyl rings and the double bond.

Table 4: UV-Vis Absorption Data for this compound

| λ_max (nm) | Solvent |

| ~253 | Not specified |

Note: The position and intensity of the absorption maximum can be influenced by the solvent.[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[7]

-

¹H NMR Acquisition : A standard single-pulse experiment is typically used.[8] Key parameters include a spectral width of approximately -1 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[8]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.[8] Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128-1024) due to the low natural abundance of the ¹³C isotope.[8]

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. The chemical shift scale is calibrated using the solvent residual peak or the internal standard.[8]

IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr).[1] Alternatively, a solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a transparent disk.[9] A solution can also be prepared using a suitable solvent (e.g., CCl₄ or CS₂) and analyzed in an appropriate cell.[10]

-

Data Acquisition : A background spectrum of the empty spectrometer (or the solvent) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_max).[11]

-

Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference and another with the sample solution.[12] The instrument scans a range of wavelengths (typically 200-400 nm for this compound) and records the absorbance of the sample relative to the reference.[12]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the structure of this compound and its spectroscopic features.

References

- 1. This compound(530-48-3) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(530-48-3) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(530-48-3) IR Spectrum [chemicalbook.com]

- 5. Absorption [1,1-Diphenyl Ethylene] | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-Diphenylethylene (DPE), a versatile organic compound with significant applications in polymer chemistry and organic synthesis. This document collates essential data, including physical constants, spectral characteristics, and reactivity profiles. Detailed experimental protocols for its synthesis, purification, and analysis are provided to support laboratory applications. Furthermore, key processes and relationships are visualized through diagrams to facilitate a deeper understanding of its chemical behavior.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint aromatic odor.[1] It is an aromatic hydrocarbon that is insoluble in water but miscible with many common organic solvents such as methanol, ether, and chloroform.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ | [4] |

| Molecular Weight | 180.25 g/mol | [4] |

| CAS Number | 530-48-3 | [4] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Melting Point | 6-9 °C | [2][5] |

| Boiling Point | 270-277 °C | [2][4][5] |

| Density | 1.021-1.03 g/mL at 20-25 °C | [2][5] |

| Refractive Index (n20/D) | 1.608-1.61 | [2][5] |

| Solubility | Insoluble in water; Soluble in methanol, ether, chloroform, benzene, and acetone. | [1][2][3] |

| Storage Temperature | 2-8°C, heat sensitive. | [2][5] |

Spectroscopic Properties

The spectroscopic data for this compound are crucial for its identification and characterization.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.31 | m | 10H | Aromatic protons |

| 5.45 | s | 2H | Vinylic protons (=CH₂) |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 150.5 | C=CH₂ |

| 141.6 | C=CH₂ |

| 128.3 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.3 | Aromatic CH |

| 114.4 | =CH₂ |

Table 4: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3080-3020 | m | C-H stretch (aromatic and vinylic) |

| 1625 | m | C=C stretch (vinylic) |

| 1600, 1490, 1445 | s | C=C stretch (aromatic) |

| 900 | s | =CH₂ out-of-plane bend |

| 770, 695 | s | C-H out-of-plane bend (monosubstituted benzene) |

Table 5: UV-Vis Spectral Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 253 nm | Not specified | Not specified |

Chemical Properties and Reactivity

This compound's reactivity is dominated by its carbon-carbon double bond, which is activated by the two phenyl groups.

-

Anionic Polymerization : A key feature of this compound is its inability to undergo anionic homopolymerization due to steric hindrance from the two phenyl groups.[6] However, it readily reacts with organolithium initiators to form a stable carbanion. This property makes it an excellent "capping" agent in living anionic polymerization, particularly for the synthesis of block copolymers.[4] The capping reaction with polystyryllithium, for instance, creates a less reactive diphenylalkyllithium chain end, which can then initiate the polymerization of more reactive monomers like methyl methacrylate (B99206) with greater control.[4]

-

Radical Reactions : In radical polymerization, this compound acts as a mediator or a scavenger.[4][7] It can react with growing polymer chains to form a stable radical that is slow to reinitiate polymerization, thus controlling the overall reaction rate and leading to polymers with lower molecular weights.[3][4]

-

Electrophilic Addition : The double bond of this compound can undergo electrophilic addition reactions with reagents such as halogens and hydrogen halides.

-

Hydrogenation : Catalytic hydrogenation of this compound reduces the double bond to yield 1,1-diphenylethane.[8]

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Dehydration

This laboratory-scale synthesis involves two main steps: the Grignard reaction of phenylmagnesium bromide with acetophenone (B1666503) to form 1,1-diphenylethanol (B1581894), followed by the acid-catalyzed dehydration of the alcohol to yield this compound.[9][10]

Step 1: Grignard Reaction to form 1,1-Diphenylethanol

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Formation : In the reaction flask, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of bromobenzene (B47551) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

Addition of Acetophenone : After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel.

-

Quenching : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction : Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1,1-diphenylethanol.

Step 2: Dehydration of 1,1-Diphenylethanol

-

Reaction Setup : Place the crude 1,1-diphenylethanol in a round-bottom flask.

-

Acid-Catalyzed Dehydration : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Distillation : Heat the mixture and distill the product, this compound, as it is formed.

-

Purification : Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill under reduced pressure to obtain pure this compound.

Purification by Column Chromatography

This compound can be effectively purified from polar impurities, such as the intermediate 1,1-diphenylethanol, using silica (B1680970) gel column chromatography.[9]

-

Column Preparation : Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading : Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

-

Elution : Elute the column with the chosen solvent system. This compound, being less polar, will elute before the more polar impurities.

-

Fraction Collection and Analysis : Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from a low to a high m/z ratio (e.g., 40-400 amu) to detect the molecular ion and characteristic fragment ions.

-

-

Data Analysis : Identify the peak corresponding to this compound based on its retention time and compare the obtained mass spectrum with a library spectrum for confirmation. The mass spectrum will show a prominent molecular ion peak at m/z 180 and characteristic fragmentation patterns.

Visualizations

References

- 1. This compound(530-48-3) 13C NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound(530-48-3) 1H NMR [m.chemicalbook.com]

- 7. Sequence regulation in living anionic terpolymerization of styrene and two categories of this compound (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. JPH02209817A - Purification method of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Reactivity of the vinyl group in 1,1-Diphenylethylene

An In-depth Technical Guide on the Reactivity of the Vinyl Group in 1,1-Diphenylethylene

Introduction

This compound (DPE) is an organic compound characterized by a vinyl group attached to a carbon atom that is also bonded to two phenyl rings.[1] Its chemical formula is (C₆H₅)₂C=CH₂.[1] The reactivity of DPE is predominantly centered around its vinyl group, which is influenced by the electronic and steric effects of the two adjacent phenyl groups. The phenyl groups contribute to the stabilization of reactive intermediates through resonance, while also creating significant steric hindrance that governs the accessibility of the vinyl group to reagents.[2][3] This guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, focusing on polymerization, cycloaddition, and addition reactions.

Reactivity in Polymerization Reactions

A defining characteristic of this compound is its reluctance to undergo homopolymerization under typical anionic, cationic, or radical conditions.[2][4][5] This is primarily attributed to the severe steric hindrance caused by the two bulky phenyl groups, which prevents the propagation of a polymer chain.[2][4] However, this unique property makes DPE and its derivatives valuable tools in polymer chemistry for controlling polymer structures.[6]

Anionic Polymerization

In the realm of anionic polymerization, DPE is well-known for its inability to homopolymerize.[5] However, it readily reacts with anionic species in a 1:1 addition.[4] This reactivity has been extensively utilized in several ways:

-

End-Capping Agent: Polystyryl anions can be "capped" with DPE before the addition of another monomer, such as methyl methacrylate. This capping step modifies the reactivity of the active chain end, facilitating the formation of well-defined block copolymers.[1][7]

-

Living Anionic Addition Reaction (LAAR): By introducing strong electron-withdrawing groups to the phenyl rings of DPE derivatives, a stoichiometric and successive 1:1 addition reaction between a DPE anion and a more reactive DPE derivative can be achieved.[4][8] This allows for the synthesis of chain-end sequence-controlled polymers.[4][9]

-

Addition-Isomerization Polymerization: In specific cases, a DPE derivative with strategically placed substituents (an o-methyl and an o-methoxy group on different phenyl rings) has been successfully homopolymerized via an addition-isomerization anionic mechanism.[10] The sterically hindered DPE anion generated after the initial addition undergoes an intramolecular proton abstraction, leading to chain growth.[10]

Table 1: Anionic Polymerization Data of DPE Derivatives

| Monomer System | Initiator/Conditions | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |

| Styrene (B11656) + DPE-SiOEt | sec-BuLi, Benzene, 25°C | 10,200 | 1.08 | [7] |

| DPE derivative with acyl groups (Acyl) | DPE anion, -78°C to -40°C | Predicted | 1.06 | [4] |

| 4-vinyl-1,1-diphenylethylene (ClVD) | Ph₂CHK, THF, -78°C | Predicted | 1.1-1.3 | [11] |

| DPE with o-methyl and o-methoxy groups | s-BuLi, TMEDA, 100°C | 3,600 | 1.13 | [10] |

Radical Polymerization

In radical polymerization, DPE acts as a mediator or controlling agent rather than a typical comonomer.[1] The addition of a propagating radical to DPE results in the formation of a sterically hindered and resonance-stabilized DPE radical.[2] This radical is too stable to efficiently initiate the polymerization of another monomer but can terminate by coupling. This leads to a decrease in both the rate of polymerization and the molecular weight of the resulting polymer.[12] This characteristic has been leveraged for the synthesis of core cross-linked star polymers.[13]

Cationic Polymerization

While DPE itself does not readily undergo cationic homopolymerization, its derivatives and analogues have been studied. Cationic copolymerization of DPE with para-substituted styrenes has been reported.[14] Furthermore, dibenzofulvene, a structural analogue of DPE where the two phenyl groups are fused, can be polymerized through anionic, radical, and cationic catalysis, indicating that reducing the rotational freedom of the phenyl rings can enable polymerization.[15]

Cycloaddition Reactions

The vinyl group of this compound can participate in cycloaddition reactions, particularly photochemical [2+2] cycloadditions. Irradiation of DPE in the presence of certain olefins leads to the formation of cyclobutane (B1203170) derivatives.[16][17] These reactions are believed to proceed through the excited triplet state of DPE.[16][18]

Addition Reactions

Electrophilic Addition

As an alkene, the vinyl group of DPE is nucleophilic and can react with electrophiles.[19] The reaction typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate.[20] Due to the two phenyl groups, the resulting carbocation is a stable tertiary benzylic cation, which is highly stabilized by resonance. The reaction of DPE with bromine, for instance, can lead to electrophilic substitution on one of the phenyl rings, which is a departure from the typical addition reaction seen with simpler alkenes.[21]

Nucleophilic Addition

The electron-rich nature of the vinyl group in DPE makes it generally unreactive towards nucleophiles. For nucleophilic addition to occur, the double bond must be activated by strong electron-withdrawing groups. For example, 1,1-dinitro-2,2-diphenylethylene is susceptible to attack by various nucleophiles.[22] The nitro groups render the vinylic carbon electrophilic, facilitating the addition.

Synthesis of this compound

A common and reliable laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with an ester or ketone, followed by dehydration of the resulting alcohol.[23][24]

Experimental Protocol: Grignard Synthesis

The following protocol is adapted from Organic Syntheses.[23]

-

Preparation of Phenylmagnesium Bromide:

-

In a 2-liter three-necked flask equipped with a separatory funnel, reflux condenser, and mechanical stirrer, place 27 g (1.1 atoms) of magnesium turnings.

-

Add a mixture of 30 g of bromobenzene (B47551) and 70 cc of dry ether. Gently warm the flask to initiate the reaction.

-

Once the reaction starts, add a mixture of 151 g of bromobenzene (total: 181 g, 1.15 moles) and 380 cc of dry ether at a rate that maintains vigorous reflux (approximately 1 hour).

-

Stir the mixture for an additional 10 minutes after the addition is complete.

-

-

Reaction with Ethyl Acetate (B1210297):

-

Cool the flask in an ice-water bath.

-

Add 44 g (0.5 mole) of dry ethyl acetate in an equal volume of ether over 12 minutes.

-

Remove the cooling bath and continue stirring for 10 minutes.

-

-

Workup and Dehydration:

-

Cool the flask again in an ice-water bath and slowly add a prepared solution of 50 g of ammonium (B1175870) chloride in 150 cc of water.

-

Decant the ether layer. The intermediate carbinol (1,1-diphenylethanol) can be isolated from this ether extract if desired.[23]

-

To proceed directly to DPE, add 100 cc of 20% sulfuric acid to the reaction flask and boil the contents under reflux for one hour to dehydrate the alcohol.[23]

-

-

Purification:

-

Remove the aqueous layer.

-

Distill the residual oil under reduced pressure (e.g., ~30 mm).

-

Redistill the product to obtain pure this compound (boiling point: 113°C at 2 mm). The reported yield is 60-66 g (67-70% based on ethyl acetate).[23]

-

Table 2: Comparison of Synthesis Methods for this compound

| Starting Materials | Key Reagents/Conditions | Yield | Reference |

| Bromobenzene, Ethyl Acetate, Mg | Grignard reaction, H₂SO₄ dehydration | 67-70% | [23] |

| Benzophenone, Methylmagnesium Iodide | Grignard reaction, dehydration | - | [2] |

| Acetophenone, Phenylmagnesium Bromide | Grignard reaction, dehydration | - | [2] |

| Benzene, Styrene | Zeolite catalyst, then dehydrogenation | - | [1] |

| 1,1-Diphenylethanol | Sulfonic acid functional ionic liquid catalyst | High | [25] |

Conclusion

The reactivity of the vinyl group in this compound is a fascinating case study in the interplay of electronic and steric effects. While its steric bulk prevents homopolymerization, this very feature makes it an invaluable tool for controlling polymer architecture in anionic and radical systems. The resonance stabilization afforded by the phenyl groups facilitates the formation of stable carbocation and radical intermediates, influencing the outcomes of electrophilic addition and polymerization reactions. Furthermore, the vinyl group's ability to undergo photochemical cycloadditions and its potential for activation towards nucleophilic attack highlight its versatile, albeit nuanced, chemical behavior. A thorough understanding of these principles is crucial for researchers and scientists aiming to utilize DPE and its derivatives in the synthesis of advanced materials and complex organic molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 530-48-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,1-diphenyl ethylene-mediated radical polymerisation: a general non-metal-based technique for the synthesis of precise core cross-linked star polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cycloaddition reactions of this compound triplets - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Cycloaddition reactions of this compound triplets - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Cycloaddition reactions of this compound triplets - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. westfield.ma.edu [westfield.ma.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. CN103755516B - Preparation method of 1, 1-diphenylethylene - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electronic and Steric Effects in 1,1-Diphenylethylene

This technical guide provides a comprehensive overview of the electronic and steric effects inherent to this compound (DPE), a molecule of significant interest in organic synthesis and polymer chemistry. We will delve into its synthesis, reactivity, spectroscopic signatures, and the profound impact of its unique structural characteristics on its chemical behavior.

Core Concepts: Electronic and Steric Effects

This compound's chemical personality is dominated by the interplay of two fundamental forces:

-

Electronic Effects: The two phenyl groups are in conjugation with the vinyl double bond. This extended π-system delocalizes electron density, making the double bond electron-rich and susceptible to attack by electrophiles. The phenyl groups can be substituted with electron-donating or electron-withdrawing groups to modulate the reactivity of the double bond.

-

Steric Effects: The bulky nature of the two phenyl groups attached to the same carbon atom creates significant steric hindrance. This steric congestion is the primary reason why this compound does not readily undergo homopolymerization.[1][2] The approach of a monomer to the growing polymer chain is sterically hindered, preventing chain propagation.[1][2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction followed by an acid-catalyzed dehydration.[3][4]

Experimental Protocol: Synthesis via Grignard Reaction[5]

Materials:

-

Magnesium turnings

-

Dry ether

-

Ethyl acetate (B1210297)

-

Ammonium (B1175870) chloride solution (prepared by dissolving 50 g of ammonium chloride in 150 cc of water)

-

20% Sulfuric acid

Procedure:

-

Grignard Reagent Formation: In a flask equipped with a stirrer and a reflux condenser, magnesium turnings and a small crystal of iodine are placed. A small amount of a mixture of bromobenzene and dry ether is added to initiate the reaction. Once the reaction starts, the remaining bromobenzene-ether mixture is added at a rate that maintains a vigorous reflux. The mixture is stirred for an additional 10 minutes after the addition is complete.

-

Reaction with Ethyl Acetate: The Grignard reagent is cooled, and a solution of purified ethyl acetate in dry ether is added cautiously.

-

Workup: The reaction mixture is poured into a beaker containing ice and the ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are dried.

-

Dehydration and Distillation: The ether is removed by distillation. To the residue, 20% sulfuric acid is added, and the mixture is refluxed for one hour. The aqueous layer is removed, and the remaining oil is distilled under reduced pressure to yield this compound.

Reactivity of this compound

Electrophilic Additions

The electron-rich double bond of this compound readily undergoes addition reactions with electrophiles such as halogens and hydrogen.[5]

Reactions with Nucleophiles

While the double bond itself is electron-rich, derivatives of this compound can be designed to react with nucleophiles. For instance, 1,1-dinitro-2,2-diphenylethylene is a substrate for nucleophilic reactions.[6]

Polymerization Behavior

Anionic Polymerization: this compound and its derivatives are extensively used in living anionic polymerization.[7][8] Due to steric hindrance, DPE does not homopolymerize but will add a single monomer unit to a living polymer chain end. This "end-capping" technique is crucial for synthesizing well-defined block copolymers.[7][9] The resulting DPE-capped anion is stable due to resonance and steric protection, allowing for the controlled initiation of the polymerization of a second, more reactive monomer.[10]

Cationic Polymerization: this compound can undergo cationic copolymerization with other monomers like p-substituted styrenes.[11]

Radical Polymerization: In radical polymerizations, this compound acts as a mediator or scavenger, leading to the formation of stable radicals due to resonance stabilization and steric hindrance.[5][12] This property can be used to control radical polymerization processes.

Quantitative Data Summary

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molar Mass | 180.250 g·mol⁻¹ | [9] |

| Melting Point | 8 °C | [9] |

| Boiling Point | 277 °C | [9] |

| Density | 1.021 g/mL at 25 °C | [12] |

| Refractive Index (n20/D) | 1.608 | [12] |

| ¹H NMR (CDCl₃, ppm) | δ 5.4 (s, 2H, =CH₂), 7.2-7.4 (m, 10H, Ar-H) | [13] |

| ¹³C NMR (CDCl₃, ppm) | δ 114.5 (=CH₂), 127.4, 128.0, 128.3, 141.6, 150.2 (Ar-C) | [14] |

| UV-Vis (max, nm) | ~250 nm | [15] |

Table 2: Reactivity Data of this compound Derivatives in Anionic Polymerization

| DPE Derivative | Hammett Constant (σp) | Relative Electrophilicity | Reference |

| N,N-dimethylamino (NMe₂) | -0.83 | Lowest | [16] |

| Trialkylsilyloxy (OSi) | -0.27 | Low | [16] |

| Hydrogen (H) | 0.00 | Moderate | [16] |

| Bromo (Br) | 0.22 | High | [16] |

| Acyl | 0.32 | Higher | [16] |

| Cyano (CN) | 0.66 | Highest | [16] |

Visualizations

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Anionic Polymerization Control

Caption: Role of DPE in controlling anionic polymerization.

Diagram 3: Electronic and Steric Effects

Caption: Duality of effects governing DPE's chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of this compound (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized this compound derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 530-48-3 [chemicalbook.com]

- 13. This compound(530-48-3) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. This compound | C14H12 | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Unpolymerizable Monomer: A Technical Guide to the Homopolymerization Inability of 1,1-Diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diphenylethylene (DPE) is a vinyl monomer of significant interest in polymer chemistry, not for its ability to form a homopolymer, but for its profound inability to do so under conventional polymerization conditions. This technical guide provides an in-depth exploration of the core reasons behind this phenomenon, focusing on the insurmountable steric hindrance and thermodynamic instability of the propagating species. Through a detailed analysis of its electronic and structural characteristics, copolymerization behavior, and utility as a capping agent in living anionic polymerization, this document serves as a comprehensive resource for understanding and leveraging the unique reactivity of DPE.

Introduction: The Anomaly of this compound

In the vast landscape of vinyl monomers, the capacity for self-addition to form long polymer chains is a defining characteristic. However, this compound (DPE) stands as a notable exception. Despite possessing a reactive carbon-carbon double bond, DPE resists homopolymerization via radical, cationic, and anionic routes. This recalcitrance is not a mere kinetic limitation but is rooted in fundamental thermodynamic and steric principles. Understanding these principles is crucial for its effective application in polymer synthesis, where it serves as a valuable tool for creating well-defined macromolecular architectures.

The Core of Inability: Steric Hindrance and Thermodynamic Stability

The inability of this compound to undergo homopolymerization is primarily attributed to two interconnected factors: severe steric hindrance at the propagating chain end and the exceptional stability of the resulting active species (carbanion or radical).

Steric Hindrance: A Molecular Traffic Jam

The structure of DPE, with two bulky phenyl groups attached to one of the vinyl carbons, is the primary source of steric congestion. During a hypothetical propagation step, the addition of a DPE monomer to a growing chain end, which would also be a DPE adduct, results in the formation of a quaternary carbon atom substituted with four large phenyl groups in close proximity. The resulting steric strain from the crowding of these phenyl rings is energetically prohibitive.

This severe steric hindrance raises the activation energy for the propagation step to a level that is not overcome under typical polymerization conditions. In essence, the bulky nature of the substituents creates a "molecular traffic jam" that prevents the approach of subsequent monomer units.

Thermodynamic Unfavorability: A Stable Intermediate

The second critical factor is the thermodynamic stability of the active species formed after the initiation or the addition of the first DPE unit.

-

Anionic Polymerization: In the presence of an anionic initiator, such as n-butyllithium, a DPE molecule can readily add to the initiator to form the 1,1-diphenylalkyllithium carbanion. This carbanion is highly stabilized by the delocalization of the negative charge over the two adjacent phenyl rings. This resonance stabilization makes the DPE anion a very stable and less reactive species. For this stable carbanion to propagate, it would need to attack another sterically hindered DPE molecule, a process that is both kinetically slow and thermodynamically unfavorable.

-

Radical Polymerization: Similarly, in a radical polymerization, the diphenylmethyl radical formed is significantly resonance-stabilized. This stability makes the radical less reactive towards adding to another DPE molecule. Instead, it is more likely to participate in termination or chain transfer reactions.[1]

The combination of a high energy barrier for propagation due to steric hindrance and a low-energy, stable intermediate makes the overall polymerization process thermodynamically non-spontaneous.

Quantitative Data Summary

While thermodynamic data for the homopolymerization of DPE is scarce due to its inability to polymerize, its behavior in copolymerization provides quantitative insights into its reactivity.

| Parameter | Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |

| Reactivity Ratio | Styrene (B11656) | This compound | 0.4 | ~0 | Anionic (n-BuLi), Toluene, 30°C | Yuki et al. |

| Reactivity Ratio | Styrene | DPE-SiH/OMe | 1.42 | ~0 | Anionic, Schlenk conditions | Zhang et al. |

| Reactivity Ratio | Styrene | DPE-SiH/NMe2 | 1.79 | ~0 | Anionic, Schlenk conditions | Zhang et al. |

Note: The reactivity ratio for DPE (r2) is effectively zero, indicating that a growing chain ending in a DPE unit will not add another DPE molecule.

Experimental Protocols

Attempted Anionic Homopolymerization of this compound

This protocol outlines a typical but unsuccessful attempt to homopolymerize DPE, demonstrating its inertness to self-propagation.

Materials:

-

This compound (DPE), freshly distilled from a calcium hydride.

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

n-Butyllithium (n-BuLi) in hexane (B92381), standardized by titration.

-

Argon gas, high purity.

-

Methanol (B129727), anhydrous.

Procedure:

-

A Schlenk flask is flame-dried under vacuum and backfilled with argon.

-

Anhydrous THF (50 mL) is cannulated into the flask.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Purified DPE (5.0 g, 27.7 mmol) is added to the stirred THF.

-

A solution of n-BuLi in hexane (e.g., 1.6 M, 0.5 mL, 0.8 mmol) is added dropwise via syringe. A deep red color should appear immediately, indicating the formation of the diphenylhexyllithium (B8564950) anion.

-

The reaction mixture is stirred at -78 °C for 24 hours. No significant change in viscosity is expected.

-

The reaction is quenched by the addition of anhydrous methanol (5 mL). The deep red color will disappear.

-

The solution is allowed to warm to room temperature and then precipitated into a large volume of methanol.

-

Any precipitate is collected by filtration, washed with methanol, and dried under vacuum.

Expected Outcome: No polymer will be formed. The only solid product isolated, if any, will be the adduct of the initiator with a single DPE molecule after quenching, or possibly dimers. This outcome provides direct evidence for the inability of DPE to homopolymerize.

End-Capping of Living Polystyryllithium with this compound

This protocol demonstrates the utility of DPE in a controlled polymerization context.

Materials:

-

Styrene, freshly distilled from calcium hydride.

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

sec-Butyllithium (sec-BuLi) in cyclohexane, standardized by titration.

-

This compound (DPE), purified as above.

-

Argon gas, high purity.

-

Methanol, anhydrous.

Procedure:

-

In a flame-dried Schlenk flask under argon, add anhydrous THF (100 mL).

-

Cool the flask to -78 °C.

-

Add purified styrene (10.0 g, 96.0 mmol).

-

Initiate polymerization by adding sec-BuLi (e.g., 1.4 M, 0.5 mL, 0.7 mmol). The solution will turn a characteristic orange-red color of the polystyryl anion.

-

Allow the polymerization to proceed for 1 hour.

-

Add a solution of DPE (0.18 g, 1.0 mmol) in THF (5 mL). The color of the solution will change from orange-red to a deep red, characteristic of the 1,1-diphenylalkyl anion.

-

Stir for an additional 30 minutes to ensure complete capping.

-

Quench the reaction with anhydrous methanol.

-

Precipitate, collect, and dry the polymer as described in the previous protocol.

Expected Outcome: A well-defined polystyrene with a DPE-capping at the chain end will be obtained. This demonstrates the efficient reaction of the living polymer with a single unit of DPE without further propagation.

Visualizing the Mechanisms

The Hindered Propagation Step

The following diagram illustrates the steric clash that would occur during the hypothetical propagation of DPE in an anionic polymerization.

Caption: Steric hindrance in the hypothetical propagation of this compound.

End-Capping Workflow

This diagram shows the successful workflow of using DPE as an end-capping agent for a living polymer chain.

Caption: Workflow for end-capping a living polymer with this compound.

Conclusion

The inability of this compound to homopolymerize is a direct consequence of its molecular structure. The pronounced steric hindrance from the geminal phenyl groups and the high resonance stability of its corresponding anion or radical intermediate render the propagation step thermodynamically and kinetically unfavorable. While this property precludes its use as a homopolymer, it has been ingeniously exploited in polymer chemistry. DPE serves as an invaluable tool for controlling polymer architectures, acting as a highly efficient end-capping agent in living anionic polymerizations and as a comonomer for introducing specific functionalities and altering polymer properties. A thorough understanding of the principles outlined in this guide is essential for any researcher or professional seeking to harness the unique and powerful chemistry of this "unpolymerizable" monomer.

References

1,1-Diphenylethylene: A Technical Guide to a Non-Polymerizable Monomer in Advanced Polymer Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,1-diphenylethylene (DPE), a unique vinyl monomer that, due to steric hindrance, does not undergo homopolymerization. This characteristic makes it an invaluable tool in polymer chemistry for the synthesis of well-defined macromolecules with controlled architectures, such as block copolymers and end-functionalized polymers. These advanced polymeric materials are finding increasing applications in the biomedical field, particularly in drug delivery systems.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a faint aromatic odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₂ | [1] |

| Molecular Weight | 180.25 g/mol | [2] |

| Melting Point | 6 °C | [2][3][4] |

| Boiling Point | 270-271 °C | [3][4] |

| Density | 1.021 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.608 | [2][3][4] |

| Solubility | Insoluble in water; miscible with methanol, chloroform, ether, and benzene. | [1][3][4] |

| CAS Number | 530-48-3 | [1] |

The Unique Reactivity of this compound in Polymerization

The core utility of DPE in polymer synthesis stems from its inability to homopolymerize. The two bulky phenyl groups attached to one of the vinyl carbons create significant steric hindrance, preventing the addition of another DPE monomer to a DPE-terminated polymer chain.[4] However, DPE readily reacts with highly reactive propagating species, such as carbanions in living anionic polymerization, in a quantitative 1:1 addition.[5] This "capping" reaction forms a stable, less reactive carbanion that is still capable of initiating the polymerization of other, more reactive monomers.[5]

This unique reactivity allows for precise control over polymer architecture and functionality. The primary application of DPE is in living anionic polymerization, a technique known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions.

Role in Living Anionic Polymerization

In living anionic polymerization, DPE serves several critical functions:

-

End-Capping Agent: DPE is used to "cap" the living anionic chain ends of polymers like polystyrene or polydienes. This transforms the highly reactive carbanion into a more stable 1,1-diphenylalkyl anion. This is particularly useful when synthesizing block copolymers with monomers that are susceptible to side reactions with the initial, more reactive carbanion, such as methacrylates.[6]

-

Initiator for Block Copolymerization: The DPE-capped living polymer can then be used as a macroinitiator to polymerize a second, different monomer, leading to the formation of well-defined block copolymers.[6]

-

Chain-End Functionalization: By using functionalized DPE derivatives, specific chemical groups can be introduced at the chain end of a polymer. This allows for the synthesis of telechelic polymers and macromonomers.[4][7]

The general workflow for using DPE to synthesize a block copolymer is illustrated in the following diagram.

Caption: DPE-mediated synthesis of a diblock copolymer.

Reactivity in Copolymerization

While DPE does not homopolymerize, it can be incorporated into polymer chains through copolymerization with other monomers, such as styrene (B11656). The monomer reactivity ratios (r) are crucial parameters for predicting the composition and microstructure of the resulting copolymer. For the anionic copolymerization of styrene (M₁) and DPE (M₂), the reactivity ratio r₂ is effectively zero since DPE does not add to a DPE-terminated chain. The reactivity ratio r₁ (k₁₁/k₁₂) indicates the preference of a styryl anion to add another styrene monomer versus a DPE monomer.

| Monomer System (M₁/M₂) | Initiator/Solvent | Temperature (°C) | r₁ | Reference(s) |

| Styrene/DPE | n-BuLi / Toluene | 30 | 0.4 | [1][8] |

| Styrene/DPE-SiH/OMe | sec-BuLi / Benzene | Not specified | 1.42 | [9] |

| Styrene/DPE-SiH/NMe₂ | sec-BuLi / Benzene | Not specified | 1.79 | [9] |

| Styrene/DPE-SiOEt | sec-BuLi / Benzene | 25 | 1.5 | [10] |

Experimental Protocols

The successful use of DPE in living anionic polymerization requires stringent experimental conditions to prevent premature termination of the living anions by impurities such as water and oxygen.

Purification of Reagents and Solvents

-

Monomers (Styrene, DPE): Monomers should be purified by stirring over calcium hydride (CaH₂) overnight, followed by vacuum distillation. For very high purity, further purification by stirring over a more reactive organometallic compound like n-butyllithium can be performed, followed by another vacuum distillation.[11][12]

-

Solvents (e.g., THF, Benzene, Cyclohexane): Solvents must be rigorously dried and deoxygenated. A common method for THF is distillation from a sodium/benzophenone ketyl solution under an inert atmosphere.[11] Benzene and cyclohexane (B81311) can be purified by washing with sulfuric acid, followed by neutralization, drying, and distillation from a suitable drying agent.[12]

-

Initiator (e.g., n-BuLi, sec-BuLi): Commercially available solutions of organolithium initiators are often used. The exact concentration of the initiator must be determined by titration before use.[11][13]

General Procedure for Living Anionic Polymerization with DPE End-Capping

The following is a general procedure for the synthesis of a polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) block copolymer using DPE as an end-capping agent. All manipulations should be performed under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

-

Reactor Setup: A clean, dry, oven-baked glass reactor equipped with a magnetic stirrer and sealed with rubber septa is assembled and purged with inert gas.

-

Solvent and Monomer Addition: The purified solvent (e.g., THF) is transferred to the reactor via cannula. The reactor is cooled to the desired polymerization temperature (e.g., -78 °C with a dry ice/acetone bath). The purified styrene monomer is then added.

-

Initiation of Styrene Polymerization: The calculated amount of initiator (e.g., sec-BuLi in cyclohexane) is added dropwise to the stirred solution. The appearance of a characteristic orange-red color indicates the formation of the living polystyryl anions. The polymerization is allowed to proceed for a specified time to achieve the desired polystyrene block length.

-

End-Capping with DPE: A solution of purified DPE in the reaction solvent is added to the living polystyrene solution. The color of the solution typically changes, and the reaction is allowed to stir for a period to ensure complete capping of all polystyryl anions.

-

Addition of Second Monomer: The second monomer (e.g., purified methyl methacrylate) is added to the solution containing the DPE-capped macroinitiator. The polymerization is allowed to proceed.

-

Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The disappearance of the color indicates the quenching of the living anions.

-

Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.

Applications in Drug Development

The ability to create well-defined block copolymers using DPE has significant implications for drug delivery. Amphiphilic block copolymers, consisting of a hydrophilic block and a hydrophobic block, can self-assemble in aqueous media to form nanosized structures such as micelles and polymersomes. These nanocarriers can encapsulate hydrophobic drugs within their core, improving their solubility, stability, and pharmacokinetic profile.[14][15][16]

Polymeric Micelles for Drug Delivery

Polymeric micelles formed from DPE-derived block copolymers can serve as effective nanocarriers for hydrophobic anticancer drugs.[17] The hydrophilic shell (e.g., polyethylene (B3416737) glycol, PEG) provides steric stabilization and prolongs circulation time in the bloodstream, while the hydrophobic core (e.g., polystyrene or other polymers) serves as a reservoir for the drug.

The process of drug loading into these micelles is depicted below.

Caption: Formation of drug-loaded polymeric micelles.

The use of DPE in the synthesis of these block copolymers allows for precise control over the lengths of the hydrophilic and hydrophobic blocks, which in turn influences the size, stability, and drug-loading capacity of the resulting micelles.[15]

Functionalized Nanoparticles and Bioconjugation

Functionalized DPE derivatives can be used to introduce specific chemical groups at the chain ends of polymers. These functional groups can then be used to conjugate targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles, enabling active targeting of diseased cells and tissues. This approach can enhance the therapeutic efficacy and reduce the side effects of potent drugs.[7]

Role in Controlled Radical Polymerization

While DPE is most prominently used in anionic polymerization, it has also been investigated in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. In these systems, DPE can act as a controlling agent, although its mechanism of action is different from that in anionic polymerization. The addition of a DPE radical to a propagating chain forms a stable radical that is less prone to termination reactions, which can help to control the polymerization process. However, the use of DPE in ATRP and RAFT is less common and the level of control is often not as high as with conventional controlling agents for these methods.[18]

Conclusion